2,3-Dihydro-6-methyl-N-(5-nitro-2-thiazolyl)-3-oxo-4H-1,4-benzoxazine-4-acetamide
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Overview
Description
2,3-Dihydro-6-methyl-N-(5-nitro-2-thiazolyl)-3-oxo-4H-1,4-benzoxazine-4-acetamide is a synthetic organic compound that belongs to the class of benzoxazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-6-methyl-N-(5-nitro-2-thiazolyl)-3-oxo-4H-1,4-benzoxazine-4-acetamide typically involves the following steps:
Formation of the Benzoxazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiazolyl Group: The thiazole ring can be introduced via a nucleophilic substitution reaction.
Nitration: The nitro group can be introduced using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
Acetylation: The acetamide group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the thiazole ring.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Various substitution reactions can occur, particularly at the benzoxazine ring or the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Carboxylic acids, sulfoxides.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated compounds, substituted thiazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use as a pharmaceutical agent due to its biological activity.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-6-methyl-N-(5-nitro-2-thiazolyl)-3-oxo-4H-1,4-benzoxazine-4-acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The nitro group, for example, can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-6-methyl-3-oxo-4H-1,4-benzoxazine-4-acetamide: Lacks the thiazolyl and nitro groups.
2,3-Dihydro-6-methyl-N-(2-thiazolyl)-3-oxo-4H-1,4-benzoxazine-4-acetamide: Lacks the nitro group.
2,3-Dihydro-6-methyl-N-(5-nitro-2-thiazolyl)-3-oxo-4H-1,4-benzoxazine-4-carboxamide: Has a carboxamide group instead of an acetamide group.
Uniqueness
The presence of both the nitro and thiazolyl groups in 2,3-Dihydro-6-methyl-N-(5-nitro-2-thiazolyl)-3-oxo-4H-1,4-benzoxazine-4-acetamide makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and biological activity.
Properties
CAS No. |
1033202-17-3 |
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Molecular Formula |
C14H12N4O5S |
Molecular Weight |
348.34 g/mol |
IUPAC Name |
2-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H12N4O5S/c1-8-2-3-10-9(4-8)17(12(20)7-23-10)6-11(19)16-14-15-5-13(24-14)18(21)22/h2-5H,6-7H2,1H3,(H,15,16,19) |
InChI Key |
CIWIEKDPPABASV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(=O)N2CC(=O)NC3=NC=C(S3)[N+](=O)[O-] |
Origin of Product |
United States |
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